Ceralasertib formate
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Overview
Description
Ceralasertib, also known as AZD6738, is an orally available morpholino-pyrimidine-based inhibitor of ataxia telangiectasia and rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, ATR kinase inhibitor Ceralasertib selectively inhibits ATR activity by blocking the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, and results in the inhibition of DNA damage checkpoint activation, disruption of DNA damage repair, and the induction of tumor cell apoptosis.
Scientific Research Applications
1. Role in Cancer Treatment
- Combination with Chemotherapy : Ceralasertib has been studied in combination with chemotherapy agents like paclitaxel and carboplatin in various cancers, including melanoma and solid tumors. These studies have shown promising antitumor activity and tolerability in patients with advanced malignancies (Kim et al., 2021); (Yap et al., 2021).
- Monotherapy and Combination with Other Agents : Ceralasertib has been explored as monotherapy and in combination with other agents like olaparib and durvalumab. These combinations have been tested in various cancers, including gastric and biliary tract cancer, demonstrating some degree of antitumor activity (Kwon et al., 2022); (Nam et al., 2021).
2. Role in Enhancing DNA Damage Response
- ATR Inhibition : As an ATR inhibitor, ceralasertib plays a critical role in disrupting the DNA damage repair pathways in cancer cells, leading to increased sensitivity to DNA-damaging agents and the induction of tumor cell apoptosis (Definitions, 2020).
3. Investigational Studies in Specific Cancers
- Studies in Melanoma and Ovarian Cancer : Clinical trials have investigated the use of ceralasertib in metastatic melanoma and ovarian cancer, particularly in cases resistant to standard treatments like anti-PD-1 therapy. These studies have shown some effectiveness in tumor control and progression (Kwon et al., 2021).
4. Exploration in Combination Therapies
- ATR and PARP Inhibitor Combinations : Ceralasertib's combination with PARP inhibitors like olaparib has shown potential in enhancing antitumor effects in various cancer types. This approach aims to exploit DNA repair vulnerabilities in cancer cells (Mahdi et al., 2021).
5. Preclinical and Clinical Research Applications
- Preclinical Models : Preclinical models have been utilized to understand the pharmacokinetics and pharmacodynamics of ceralasertib in combination with other agents, providing insights into potential clinical applications (Hall et al., 2020); (Gill et al., 2021).
Properties
CAS No. |
1352280-98-8 |
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Molecular Formula |
C21H26N6O4S |
Molecular Weight |
458.537 |
IUPAC Name |
4-[4-[1-[[S(R)]-S-Methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine, formic acid |
InChI |
InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1 |
InChI Key |
JOKLXYXIZOXQHY-FQAMYIAXSA-N |
SMILES |
C[C@H]1N(C2=CC(C3([S@@](=N)(C)=O)CC3)=NC(C4=C5C(NC=C5)=NC=C4)=N2)CCOC1.O=CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ceralasertib formate; Ceralasertib; AZD-6738; AZD6738; AZD 6738; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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